molecular formula C23H16N2O B5883057 4-{(E)-2-[4-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile

4-{(E)-2-[4-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile

Cat. No.: B5883057
M. Wt: 336.4 g/mol
InChI Key: MNAVONWNLKCFOI-HMAPJEAMSA-N
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Description

4-{(E)-2-[4-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile is an organic compound characterized by its unique structure, which includes a benzyloxy group and a cyanoethenyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-2-[4-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzyloxy intermediate: This step involves the reaction of benzyl alcohol with a suitable halogenated benzene derivative under basic conditions to form the benzyloxy intermediate.

    Coupling reaction: The benzyloxy intermediate is then coupled with a cyanoethenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-2-[4-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-{(E)-2-[4-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile has several applications in scientific research:

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-{(E)-2-[4-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and cyanoethenyl groups play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)phenyl acetic acid
  • 4-(benzyloxy)-N’-{(E)-[1-phenyl-3-(4-propoxylphenyl)-1H-pyrazol-4-yl]methylidene}benzohydrazide

Uniqueness

4-{(E)-2-[4-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile is unique due to its combination of a benzyloxy group and a cyanoethenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

4-[(E)-1-cyano-2-(4-phenylmethoxyphenyl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O/c24-15-19-6-10-21(11-7-19)22(16-25)14-18-8-12-23(13-9-18)26-17-20-4-2-1-3-5-20/h1-14H,17H2/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAVONWNLKCFOI-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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